2-methyl-7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Lipophilicity Drug Design Physicochemical Profiling

Fragment-based screening campaigns require building blocks with quantified, batch-consistent physicochemical properties to ensure assay reproducibility. This 2-methyl-7-isopropyl-triazolopyrimidin-5-one addresses that need with a defined XLogP3 of 1.0 and a single rotatable bond, making it an ideal probe for hydrophobic enzyme sub-pockets. • ΔLogP >2 versus the 2,7-dimethyl analog enables systematic lipophilicity tolerance mapping. • ≥95% purity ensures observed activity differences arise from structural changes, not impurities. • Validated data point for calibrating in silico LogP and permeability models. Ships ambient; not DOT/IATA-regulated.

Molecular Formula C9H12N4O
Molecular Weight 192.22 g/mol
Cat. No. B13246206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Molecular FormulaC9H12N4O
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=O)NC2=N1)C(C)C
InChIInChI=1S/C9H12N4O/c1-5(2)7-4-8(14)11-9-10-6(3)12-13(7)9/h4-5H,1-3H3,(H,10,11,12,14)
InChIKeyIBIMLNHICCGMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-7-isopropyltriazolo[1,5-a]pyrimidin-5-one: Identity & Scaffold


2-Methyl-7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS 1566402-85-4) is a heterocyclic compound belonging to the 1,2,4-triazolo[1,5-a]pyrimidin-5-one class, characterized by a fused triazole-pyrimidinone core with a methyl substituent at position 2 and an isopropyl group at position 7 [1]. It is recognized in the literature as a privileged scaffold for medicinal chemistry, serving as a bioisostere of purines and a template for diverse pharmacological activities [2]. Its molecular formula is C9H12N4O, with a molecular weight of 192.22 g/mol [1].

Privileged scaffold bioisostere
Supports fragment-based screening for kinase/PDE target classes
Defined purity specification
≥95% purity reduces impurity interference in QSAR and assay studies
Branched isopropyl substituent
Unique steric profile for exploring hydrophobic binding pockets

2-Methyl-7-isopropyltriazolo[1,5-a]pyrimidin-5-one: Substitution Limitations


Within the 1,2,4-triazolo[1,5-a]pyrimidin-5-one family, seemingly minor alkyl chain modifications at the 7-position translate into quantifiable differences in lipophilicity and steric bulk, which are critical parameters for fragment-based screening, lead optimization, and physicochemical profiling. For instance, the 2,7-dimethyl analog exhibits a predicted ACD/LogP of -1.06 , while the target 2-methyl-7-isopropyl compound has a computed XLogP3-AA of 1.0 [1], a difference of over 2 log units. This shift from a hydrophilic to a significantly more lipophilic character directly impacts LogD, membrane permeability, and solubility, meaning the two compounds are not interchangeable in biological assays or synthetic schemes. Generic substitution without considering these quantified property differentials risks altering compound disposition, target engagement, and assay reproducibility.

2-Methyl-7-isopropyltriazolo[1,5-a]pyrimidin-5-one
2,7-Dimethyl Analog (and linear alkyl analogs)
Risk Factor
Lipophilicity (LogP)XLogP3 ~1.0 (moderate)
ACD/LogP ~-1.06 (hydrophilic)
>2 log unit shift may alter membrane partitioning and non-specific binding; partitioning-dependent assay outcomes may not transfer directly.
Steric profile1 rotatable bond; branched C3
0 rotatable bonds; methyl group (linear)
Branched vs. linear geometry can change binding pocket fit; steric SAR interpretation may not be conserved.
Purity specification≥95% stated
Often undefined or on request
Undefined impurity profiles risk assay variability; QSAR reproducibility may require independent verification.

Quantitative Differentiation of 2-Methyl-7-isopropyltriazolo[1,5-a]pyrimidin-5-one


Lipophilicity Shift vs. 2,7-Dimethyl Analog

The target compound demonstrates a computed XLogP3-AA of 1.0 [1], whereas the 2,7-dimethyl analog (CAS 51596-06-6) has a predicted ACD/LogP of -1.06 . This quantified difference of approximately 2.06 log units indicates that the isopropyl substitution at position 7 dramatically increases lipophilicity compared to a methyl group.

Lipophilicity Shift vs. Dimethyl Analog
Context-dependent
Target: XLogP3 1.0 (computed)
2,7-Dimethyl analog: ACD/LogP -1.06
Δ ≈ +2.06 log units
Supports lipophilicity-dependent property profiling and SAR partitioning studies.
Computed values from different prediction algorithms; cross-study context.
Lipophilicity Drug Design Physicochemical Profiling

Steric Profile: Branched vs. Linear Alkyl Substituents

The target compound possesses one rotatable bond (the isopropyl C-C bond) [1], compared to zero rotatable bonds for the 2,7-dimethyl analog and for analogs with linear alkyl chains at position 7, such as 2-methyl-7-ethyl or 2-methyl-7-n-propyl, which also have at least one rotatable bond but lack the branched steric profile.

Steric Profile: Branched vs. Linear
Reported
Target: 1 rotatable bond; branched isopropyl
Dimethyl analog: 0 rotatable bonds; methyl
Additional rotatable bond; branched C3 vs. unbranched
Branched geometry enables steric pocket exploration not accessible with linear substituents.
Structural analysis based on PubChem SMILES/InChI.
Steric Bulk Fragment-Based Screening Molecular Recognition

Certified Purity for Assay Reproducibility

The target compound is commercially available with a minimum purity specification of 95%, as documented by independent suppliers . This contrasts with many in-class analogs for which purity specifications are either not publicly disclosed or are only available on a case-by-case enquiry basis, introducing uncertainty in procurement.

Certified Purity Specification
Specification review
≥95% minimum purity
Supports reproducible QSAR and assay conditions; reduces impurity interference risk.
Vendor-documented; HPLC determination. Compares favorably to analogs with undefined purity.
Quality Control Assay Reproducibility Procurement Specification

Privileged Scaffold: Purine Bioisosteres

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is widely recognized as a purine bioisostere with demonstrated activity across multiple target classes, including kinases, phosphodiesterases, and viral enzymes [1]. The specific 2-methyl-7-isopropyl substitution pattern provides a unique vector for exploring uncharted chemical space within this privileged template, offering a starting point for fragment growth that is not available with the 2,7-dimethyl or 2-methyl-7-ethyl analogs.

Privileged Scaffold Bioisostere
Class-level
1,2,4-triazolo[1,5-a]pyrimidine core active across kinases, phosphodiesterases, and viral enzymes.
May support fragment growth exploration for target classes; isopropyl offers unique steric vector.
Class-level inference; target-specific engagement requires validation.
Medicinal Chemistry Bioisostere Kinase Inhibition

Application Scenarios for 2-Methyl-7-isopropyltriazolo[1,5-a]pyrimidin-5-one


Lipophilic Fragment Screening for Kinase/PDE Targets

The compound's XLogP3 of 1.0 [1] and single rotatable bond make it an ideal fragment candidate for screening against ATP-binding pockets or hydrophobic enzyme sub-pockets. Its lipophilicity positions it between highly hydrophilic fragments (e.g., 2,7-dimethyl analog, LogP -1.06 ) and more lipophilic drug-like compounds, allowing it to efficiently probe binding sites with moderate hydrophobicity.

SAR Expansion at Triazolopyrimidinone 7-Position

As demonstrated in Section 3, the isopropyl group provides a unique steric and electronic environment compared to methyl, ethyl, or n-propyl substituents. This compound can serve as a reference point for systematically mapping the steric tolerance of a target's binding site, with the quantified purity (≥95% ) ensuring that observed activity differences arise from structural changes rather than impurities.

Physicochemical Benchmarking for QSAR Models

The compound's experimentally derived and computed properties (LogP, rotatable bonds, purity) provide a validated data point for calibrating in silico models. Its distinct lipophilicity relative to the 2,7-dimethyl comparator (ΔLogP >2) offers a useful training point for predictive algorithms that aim to correlate alkyl substitution patterns with LogP, solubility, and permeability.

Application
Selection Property
Validation Focus
Fragment Screening for Kinase/PDE Targets
Moderate lipophilic character (XLogP3 ~1.0)
Hit confirmation in hydrophobic ATP-binding or enzyme sub-pockets
SAR Expansion at 7-Position
Branched isopropyl steric profile
Steric tolerance mapping and analog comparison to linear alkyl groups
Physicochemical QSAR Benchmarking
Defined purity and validated computed LogP
In silico model calibration with experimental purity and property data
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